2-Fluorobenzonitrile

Catalog No.
S749497
CAS No.
394-47-8
M.F
C7H4FN
M. Wt
121.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorobenzonitrile

CAS Number

394-47-8

Product Name

2-Fluorobenzonitrile

IUPAC Name

2-fluorobenzonitrile

Molecular Formula

C7H4FN

Molecular Weight

121.11 g/mol

InChI

InChI=1S/C7H4FN/c8-7-4-2-1-3-6(7)5-9/h1-4H

InChI Key

GDHXJNRAJRCGMX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#N)F

Synonyms

2-Cyanofluorobenzene; 2-Fluorocyanobenzene; o-Cyanofluorobenzene; 2-Fluorophenyl Cyanide; o-Fluorobenzonitrile; NSC 88278;

Canonical SMILES

C1=CC=C(C(=C1)C#N)F

Synthesis of Heterocyclic Compounds

2-FBN serves as a valuable precursor for the synthesis of various heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings. Some notable examples include:

  • 3-Amino-1,2-benzisoxazoles: These heterocycles exhibit diverse biological activities, making them interesting targets for drug discovery []. 2-FBN readily participates in reactions to form these compounds [].
  • Xanthone-iminium triflates: These are cationic (positively charged) dyes with potential applications in solar cells and organic light-emitting diodes (OLEDs) []. 2-FBN is a key component in their synthesis [].

Other Potential Applications

Research exploring other applications of 2-FBN is ongoing. Some potential areas of exploration include:

  • Development of novel materials with desirable properties, such as improved thermal stability or electrical conductivity.
  • Investigation of its biological activity, potentially leading to the discovery of new drugs or therapeutic agents.

2-Fluorobenzonitrile is a colorless to light brown liquid at room temperature []. It has a boiling point of 90 °C at 21mmHg and a melting point of -13.7 °C []. The compound is insoluble in water but soluble in organic solvents like chloroform [].

The origin of 2-Fluorobenzonitrile is primarily through synthetic routes in laboratories and chemical industries. Its significance in scientific research stems from its unique properties that make it a valuable intermediate for the synthesis of various functional molecules [].


Molecular Structure Analysis

The key feature of 2-Fluorobenzonitrile's structure is the presence of a six-membered benzene ring with a nitrile group (C≡N) attached at the second position. The fluorine atom is positioned on the adjacent carbon atom of the benzene ring. This structure influences the compound's chemical reactivity and physical properties.

The electronegative nature of the fluorine atom slightly withdraws electron density from the benzene ring, affecting its reactivity compared to unsubstituted benzonitrile []. Additionally, the presence of the nitrile group makes the molecule a good hydrogen bond acceptor [].


Chemical Reactions Analysis

2-Fluorobenzonitrile is involved in various chemical reactions, including:

  • Synthesis: A common method for synthesizing 2-fluorobenzonitrile involves the fluorodenitration of 2-nitrobenzonitrile using reagents like tetramethylammonium fluoride (TMAF) [].
C6H5NO2 (2-nitrobenzonitrile) + TMFAF -> C6H4FNO (2-fluorobenzonitrile) + NO2- + TMFA+
  • Substitution reactions

    The fluorine atom in 2-fluorobenzonitrile can be replaced by other functional groups under specific reaction conditions like nucleophilic aromatic substitution [].

  • Condensation reactions

    The nitrile group can participate in condensation reactions with various reagents to form new carbon-carbon bonds, leading to more complex molecules [].

Note


Physical And Chemical Properties Analysis

  • Melting point: -13.7 °C []
  • Boiling point: 90 °C at 21 mmHg []
  • Density: 1.116 g/mL at 25 °C []
  • Refractive index: n20/D 1.505 []
  • Flash point: 165 °F []
  • Solubility: Insoluble in water, soluble in chloroform []

Currently, there is no extensive research available on the specific mechanism of action of 2-Fluorobenzonitrile in biological systems.

2-Fluorobenzonitrile is considered a hazardous material due to the following properties:

  • Toxicity: Information on specific toxicity is limited, but it is recommended to handle the compound with caution as it may be harmful upon ingestion, inhalation, or skin contact [].
  • Flammability: 2-Fluorobenzonitrile has a flash point of 165 °F, indicating flammability. It is important to handle it away from heat sources and open flames [].
  • Reactivity: The compound may react with strong oxidizing agents [].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.61%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (17.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

394-47-8

Wikipedia

2-Fluorobenzonitrile

General Manufacturing Information

Benzonitrile, 2-fluoro-: INACTIVE

Dates

Modify: 2023-08-15

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